Methyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core. This scaffold is notable for its fused bicyclic structure, which combines pyridine and pyrimidine rings. Key substituents include a 3-fluorophenyl group at position 5, an isobutylthio moiety at position 2, and a methyl ester at position 4.
Properties
IUPAC Name |
methyl 5-(3-fluorophenyl)-7-methyl-2-(2-methylpropylsulfanyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c1-10(2)9-28-20-23-17-16(18(25)24-20)15(12-6-5-7-13(21)8-12)14(11(3)22-17)19(26)27-4/h5-8,10,15H,9H2,1-4H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCCSFLQFIMKFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC(C)C)C3=CC(=CC=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on substituent effects, hydrogen-bonding patterns, and ring conformation.
Hydrogen-Bonding and Crystal Packing
The 4-oxo group in the target compound likely participates in hydrogen-bonding networks, as described in ’s discussion of Etter’s graph set analysis. Compared to non-oxo analogs, this group may stabilize crystal lattices or enhance interactions with biological targets (e.g., ATP-binding pockets in kinases). However, the absence of crystallographic data for the target compound precludes direct comparison with analogs like compound 9, whose tert-butyldimethylsilyloxy group introduces steric shielding of hydrogen-bond donors .
Ring Puckering and Conformational Dynamics
The pyrido[2,3-d]pyrimidine core may exhibit puckering, as analyzed via Cremer-Pople coordinates in . Substituents like the 3-fluorophenyl group could influence puckering amplitude (q) and phase angle (φ), altering the molecule’s three-dimensional shape compared to planar analogs.
Methodological Considerations for Comparative Studies
- Crystallography : SHELX software () is widely used for determining molecular conformations. If applied to the target compound, it could resolve puckering parameters and hydrogen-bonding motifs for precise comparisons.
- Hydrogen-Bond Analysis : ’s graph set theory could classify interactions in co-crystals of the target compound, contrasting with analogs lacking the 4-oxo group.
- Computational Modeling : Molecular dynamics simulations could predict how the isobutylthio group’s steric effects modulate target engagement versus smaller substituents.
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